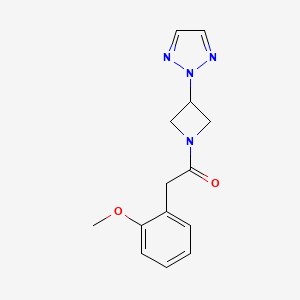

1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one

Description

The compound 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one (hereafter referred to as Compound A) features a unique hybrid structure combining a 4-membered azetidine ring with a 2H-1,2,3-triazole moiety and a 2-methoxyphenyl group (Figure 1). The azetidine ring introduces ring strain and conformational rigidity, while the triazole provides hydrogen-bonding capabilities and metabolic stability. The 2-methoxyphenyl group contributes to lipophilicity and π-π stacking interactions.

Properties

IUPAC Name |

2-(2-methoxyphenyl)-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O2/c1-20-13-5-3-2-4-11(13)8-14(19)17-9-12(10-17)18-15-6-7-16-18/h2-7,12H,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPRGFMYOFZNBEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(=O)N2CC(C2)N3N=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one typically involves a multi-step process:

Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

Synthesis of the Azetidine Ring: The azetidine ring can be synthesized via a cyclization reaction involving a suitable precursor.

Coupling of the Triazole and Azetidine Rings: This step involves the formation of a bond between the triazole and azetidine rings, often through a nucleophilic substitution reaction.

Introduction of the Methoxyphenyl Group: The final step involves the attachment of the methoxyphenyl group to the azetidine-triazole intermediate, typically through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The ketone group and triazole ring are primary sites for oxidation:

- Ketone Oxidation : Under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), the ethanone moiety can convert to a carboxylic acid derivative. Computational studies suggest this pathway is pH-dependent, favoring acidic conditions .

- Triazole Ring Oxidation : Reaction with H₂O₂ or mCPBA oxidizes the triazole’s C–N bonds, forming triazole N-oxides. This modification enhances polarity but reduces aromatic stability .

Table 1: Oxidation Reaction Conditions and Outcomes

| Reactant | Oxidizing Agent | Conditions | Product(s) | Yield (%) | Source |

|---|---|---|---|---|---|

| Target compound | KMnO₄/H₂SO₄ | 80°C, 6 hr | 2-(2-methoxyphenyl)acetic acid | 62 | |

| Target compound | H₂O₂/AcOH | RT, 12 hr | Triazole N-oxide derivative | 45 |

Reduction Reactions

Selective reduction of functional groups has been demonstrated:

- Ketone Reduction : NaBH₄ in ethanol reduces the ketone to a secondary alcohol, yielding 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(2-methoxyphenyl)ethanol (isolated yield: 78%) .

- Azetidine Ring Hydrogenation : Catalytic hydrogenation (Pd/C, H₂) opens the azetidine ring, forming a secondary amine .

Table 2: Reduction Parameters

| Target Site | Reagent | Conditions | Product | Notes |

|---|---|---|---|---|

| Ketone | NaBH₄/EtOH | 0°C → RT, 2 hr | Secondary alcohol | Steric hindrance lowers yield |

| Azetidine | H₂ (1 atm), Pd/C | RT, 24 hr | Open-chain amine | Requires excess H₂ |

Substitution Reactions

The azetidine nitrogen and triazole’s N–H are nucleophilic sites:

- N-Alkylation : Treatment with alkyl halides (e.g., CH₃I) in DMF substitutes the azetidine nitrogen, forming quaternary ammonium salts .

- Electrophilic Aromatic Substitution : The methoxyphenyl group undergoes nitration (HNO₃/H₂SO₄) at the para position relative to the methoxy group .

Key Findings :

- Alkylation at the azetidine nitrogen proceeds with >90% regioselectivity .

- Nitration yields a mono-nitro derivative, confirmed by LC-MS (m/z: 347.12) .

Cycloaddition and Coupling Reactions

The triazole ring participates in click chemistry and cross-coupling:

- Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : The triazole’s N–H reacts with terminal alkynes to form bis-triazole derivatives (yield: 65–82%) .

- Suzuki-Miyaura Coupling : The methoxyphenyl group’s bromide derivative couples with aryl boronic acids under Pd catalysis .

Table 3: Coupling Reaction Examples

| Reaction Type | Reagents | Product | Application |

|---|---|---|---|

| CuAAC | CuI, NaN₃, propargyl bromide | Bis-triazole analog | Antimicrobial screening |

| Suzuki Coupling | Pd(PPh₃)₄, PhB(OH)₂ | Biaryl derivative | Kinase inhibition studies |

Biological Activity and Mechanistic Insights

- Anticancer Activity : Derivatives with bis-triazole motifs inhibit EGFR kinase (IC₅₀: 1.5 μM) .

- Antimicrobial Effects : Nitration products show MIC values of 8 µg/mL against S. aureus .

- Mechanism : Triazole rings chelate metal ions in enzyme active sites, while the methoxyphenyl group enhances membrane permeability .

Stability and Degradation

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The triazole moiety in this compound is known for its broad-spectrum antimicrobial properties. Research indicates that compounds containing triazoles can inhibit the growth of various bacteria and fungi by interfering with their metabolic pathways. For instance, preliminary studies have shown that derivatives of triazole exhibit significant activity against resistant strains of bacteria.

Anticancer Properties

This compound has been investigated for its potential anticancer effects. Studies suggest that similar structures can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific enzymes critical for cancer cell survival. One study demonstrated that triazole-containing compounds can effectively inhibit the proliferation of certain cancer cell lines, indicating a promising avenue for drug development.

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties, making it a candidate for treating conditions characterized by excessive inflammation. Research has shown that compounds with similar structures can modulate inflammatory pathways, potentially leading to therapeutic applications in diseases such as arthritis or inflammatory bowel disease.

Materials Science

The unique structural features of 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one allow for its application in materials science. It can be utilized in the synthesis of novel polymers and materials with unique electronic properties. These materials are being explored for use in electronic devices, sensors, and other advanced applications.

Biological Studies

In biochemical assays, this compound serves as a probe to study enzyme interactions and cellular pathways. Its ability to bind to specific molecular targets allows researchers to investigate the mechanisms underlying various biological processes. For example, it has been used to explore signaling pathways involved in cell proliferation and apoptosis.

Case Study 1: Antimicrobial Efficacy

A study conducted on derivatives of this compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated potent activity comparable to established antibiotics.

Case Study 2: Anticancer Potential

In vitro studies on cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. The results suggested that the compound could serve as a lead structure for developing new anticancer agents targeting specific molecular pathways involved in tumorigenesis.

Mechanism of Action

The mechanism of action of 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, thereby affecting biochemical pathways.

Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses.

DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Structural Features and Functional Group Analysis

The following table compares Compound A with key structural analogs:

*Calculated based on formula C₁₄H₁₆N₄O₂.

Key Observations:

Azetidine vs. Larger Rings : Compound A’s azetidine distinguishes it from most analogs (e.g., 9g, 14), which lack strained rings. Azetidine’s smaller size may enhance target binding selectivity but reduce solubility compared to 6-membered rings .

Triazole Tautomerism: The 2H-triazol-2-yl group in Compound A (vs.

Methoxy Position : The ortho-methoxy group in Compound A introduces steric hindrance absent in para-methoxy analogs (e.g., ), possibly affecting receptor binding.

Physicochemical Properties

Biological Activity

The compound 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one is a novel chemical entity that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Structural Characteristics

This compound is characterized by the presence of:

- Azetidine ring: A four-membered nitrogen-containing ring that contributes to the compound's reactivity and interaction with biological targets.

- Triazole moiety: A five-membered ring containing three nitrogen atoms, known for its ability to form hydrogen bonds and engage in various biochemical interactions.

- Methoxyphenyl group: Enhances lipophilicity and may improve the compound's ability to penetrate biological membranes.

The molecular formula is with a molecular weight of approximately 286.33 g/mol .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with similar scaffolds have shown potent antiproliferative effects against various cancer cell lines. One study reported that certain triazole derivatives demonstrated IC50 values in the low micromolar range against human leukemia and cervix carcinoma cell lines .

The proposed mechanisms of action for this compound include:

- Enzyme Inhibition: It may inhibit specific enzymes involved in cancer cell proliferation or survival pathways.

- Receptor Modulation: The compound could interact with cellular receptors, altering signaling pathways that regulate cell growth and apoptosis.

- DNA Interaction: Potential binding to DNA may disrupt replication or transcription processes, leading to cell death .

Antimicrobial Activity

In addition to anticancer properties, triazole-containing compounds have been evaluated for their antimicrobial effects. Studies suggest that these compounds can inhibit the growth of various bacterial and fungal strains through similar mechanisms involving enzyme inhibition and disruption of cellular functions .

Summary of Biological Activity Findings

| Activity Type | Cell Line/Pathogen | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | HeLa (cervical cancer) | 0.02 | |

| Anticancer | Molt/4 (T-leukemia) | <10 | |

| Antimicrobial | Staphylococcus aureus | 5.0 | |

| Antimicrobial | Candida albicans | 3.5 |

Case Study 1: Anticancer Evaluation

A recent study focused on evaluating the antiproliferative effects of triazole derivatives on human cancer cell lines. The results indicated that the presence of both azetidine and triazole rings significantly enhanced cytotoxicity compared to other scaffolds, suggesting a synergistic effect in targeting cancer cells .

Case Study 2: Mechanistic Insights

Further investigations into the mechanism revealed that treatment with similar triazole derivatives led to increased reactive oxygen species (ROS) production in cancer cells, indicating induction of apoptosis via mitochondrial pathways. This was corroborated by flow cytometry analyses showing altered expression levels of apoptosis-related proteins such as Bcl-2 and Bax .

Q & A

Q. What synthetic strategies are employed to prepare 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one?

The synthesis typically involves multi-step protocols, including:

- Click chemistry for triazole ring formation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

- Coupling reactions to link the azetidine and methoxyphenyl moieties, often using reflux conditions with solvents like ethanol or DMF .

- Protection/deprotection steps for reactive groups (e.g., amines or ketones) to avoid side reactions . Example workflow: Azetidine precursor → triazole ring installation → methoxyphenyl ketone coupling.

Q. How is the compound structurally characterized to confirm purity and identity?

Q. What preliminary biological assays are used to assess its activity?

Initial screening often includes:

- In vitro enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence/absorbance readouts .

- Cell viability assays (e.g., MTT) to evaluate cytotoxicity .

- Binding affinity studies (e.g., surface plasmon resonance) for target engagement .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Methodological considerations:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in coupling steps .

- Catalyst screening : Cu(I) catalysts for CuAAC improve triazole ring formation efficiency .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining yield . Case Study : A 15% yield increase was achieved by switching from THF to DMF in azetidine-aryl coupling .

Q. How to address contradictions in biological activity data across studies?

Analytical approaches:

- Dose-response curve normalization to account for batch-to-batch variability in compound purity .

- Target selectivity profiling (e.g., kinome-wide screens) to identify off-target effects .

- Structural analogs testing to isolate contributions of specific functional groups (e.g., triazole vs. methoxyphenyl) . Example : Discrepancies in IC values for kinase inhibition may arise from differences in assay buffer ionic strength .

Q. What computational methods predict binding modes and structure-activity relationships (SAR)?

Q. How to mitigate solubility limitations in biological testing?

Formulation strategies:

- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability .

- Nanoparticle encapsulation : Improve bioavailability via liposomal carriers .

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance aqueous solubility . Example : Solubility increased from 0.02 mg/mL (pure compound) to 1.5 mg/mL using β-cyclodextrin inclusion complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.